2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine moiety and a bromophenylacetamide group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Thioether Formation: The triazolopyridine core is then reacted with a suitable thiol reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the bromophenylacetamide group is introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases involved in cancer cell proliferation . The compound’s structure allows it to bind to the active site of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibition properties and potential anticancer activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Investigated for their DNA intercalation activities and anticancer properties.
Uniqueness
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide is unique due to its specific combination of a triazolopyridine core and a bromophenylacetamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYUTHKOVNDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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